2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide
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Overview
Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidinone ring, which is further linked to a propylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-chlorophenyl)-6-oxopyrimidine. This intermediate is then reacted with N-propylacetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinyl compounds.
Scientific Research Applications
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby affecting pigmentation processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)imidazole: This compound shares the chlorophenyl group but has an imidazole ring instead of a pyrimidinone ring.
2,4,6-Tribromophenyl chlorothionoformate: Another compound with a halogenated phenyl group, used in different chemical reactions.
Uniqueness
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidinone ring and propylacetamide moiety differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-7-17-14(20)9-19-10-18-13(8-15(19)21)11-3-5-12(16)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDRUVBDIHPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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